![molecular formula C30H49NO4S B14398161 4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid CAS No. 88290-22-6](/img/structure/B14398161.png)
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid is a chemical compound that belongs to the class of naphthalenesulfonic acids. These compounds are derived from naphthalene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of a sulfonic acid group attached to the naphthalene ring. This particular compound is notable for its complex structure, which includes a methoxy group, a methyl(octadecyl)amino group, and a sulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid typically involves multiple steps, starting with the functionalization of naphthalene. The introduction of the methoxy group can be achieved through electrophilic aromatic substitution, where methanol is used as the methoxy source. The methyl(octadecyl)amino group is introduced via nucleophilic substitution, where an appropriate amine is reacted with a halogenated naphthalene derivative. The sulfonic acid group is usually introduced through sulfonation, using reagents such as sulfuric acid or oleum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a naphthaldehyde derivative, while reduction of the sulfonic acid group can produce a sulfonate salt.
Applications De Recherche Scientifique
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound can be employed as a fluorescent probe for studying biological systems.
Industry: The compound is used in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism by which 4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid exerts its effects involves interactions with molecular targets such as proteins and lipids. The methoxy and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or alter the properties of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1-naphthalenesulfonic acid: Lacks the amino group, making it less amphiphilic.
7-Amino-4-methoxy-1-naphthalenesulfonic acid: Similar structure but with a shorter alkyl chain on the amino group.
4-Methoxy-7-(octadecyl)amino-1-naphthalenesulfonic acid: Similar but without the methyl group on the amino substituent.
Uniqueness
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of a long alkyl chain on the amino group enhances its amphiphilic nature, making it useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
88290-22-6 |
|---|---|
Formule moléculaire |
C30H49NO4S |
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
4-methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H49NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-31(2)26-20-21-27-28(25-26)30(36(32,33)34)23-22-29(27)35-3/h20-23,25H,4-19,24H2,1-3H3,(H,32,33,34) |
Clé InChI |
HYPDTLSAFVNLDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=CC2=C(C=CC(=C2C=C1)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


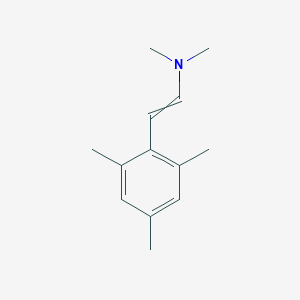
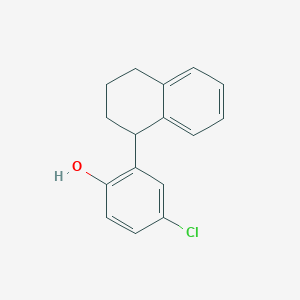
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
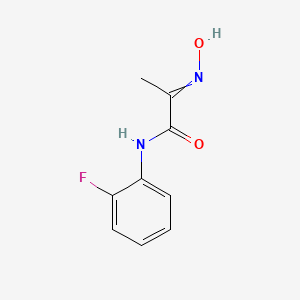
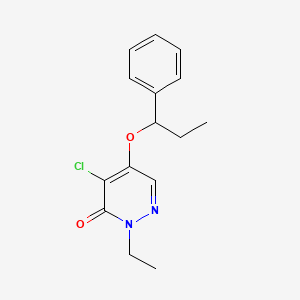
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)

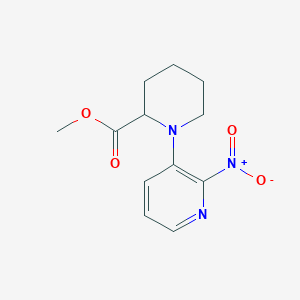

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
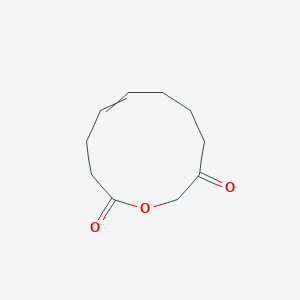
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
